1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethylphenyl group and an oxopyrrolidinyl moiety connected via a urea linkage
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea typically involves the reaction of 3,5-dimethylaniline with an isocyanate derivative of 5-oxopyrrolidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea can be compared with similar compounds, such as:
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-2-yl)urea: Differing in the position of the oxopyrrolidinyl group.
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-4-yl)urea: Another positional isomer.
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)thiourea: Featuring a thiourea linkage instead of a urea linkage. These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-3-9(2)5-10(4-8)15-13(18)16-11-6-12(17)14-7-11/h3-5,11H,6-7H2,1-2H3,(H,14,17)(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZRABRNRRQYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)NC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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